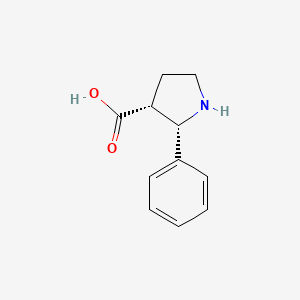![molecular formula C7H7ClN2O B3027254 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine CAS No. 1260665-77-7](/img/structure/B3027254.png)
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine
Descripción general
Descripción
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is a chemical compound with the CAS Number: 1260665-77-7. It has a molecular weight of 170.6 and a linear formula of C7H7ClN2O .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7ClN2O . For a more detailed structural analysis, you may need to refer to specialized databases or software.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds like 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine and related oxazine derivatives have been a subject of interest due to their potential applications in various fields, including medicinal chemistry. The preparation methods, structural properties, and reactivity of such compounds offer insights into their utility in synthesizing new chemical entities with potential biological activities. For instance, the synthesis of 1,2-oxazines and related compounds involves cyclization reactions that yield structurally diverse molecules, which can serve as precursors for further chemical modifications. These compounds are known for their electrophilic properties and their ability to undergo various chemical transformations, making them valuable building blocks in organic synthesis (Sainsbury, 1991).
Biological Activities and Applications
Compounds with oxazine scaffolds, including those related to this compound, have been explored for their diverse biological activities. Pyridopyridazine derivatives, for instance, have shown a range of biological effects, including antitumor, antibacterial, and analgesic activities. Their structural similarity to this compound suggests potential applications in drug discovery and development. The exploration of these compounds as selective enzyme inhibitors and receptor ligands highlights their significance in medicinal chemistry and pharmacology (Wojcicka & Nowicka-Zuchowska, 2018).
Synthetic and Medicinal Chemistry
The role of oxazine and related heterocycles in synthetic and medicinal chemistry is underscored by their incorporation into pharmacologically active compounds. The versatility of these heterocycles allows for the synthesis of complex molecules with specific biological targets. Research into hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives, which share structural features with oxazine compounds, demonstrates the ongoing interest in utilizing these heterocycles for developing new therapeutic agents. The emphasis on green chemistry and catalytic efficiency further highlights the potential of oxazine derivatives in sustainable and innovative pharmaceutical research (Parmar, Vala, & Patel, 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The compound’s interaction with its targets likely leads to changes in cellular processes, potentially influencing cell growth, signaling, or metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine . These factors could include pH, temperature, and the presence of other molecules in the cellular environment .
Propiedades
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)9-3-4-11-6/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQGIMGORJDQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857270 | |
| Record name | 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-77-7 | |
| Record name | 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)
![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)

![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate](/img/structure/B3027178.png)





![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)



